molecular formula C11H14N2S B1620544 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile CAS No. 690632-78-1

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile

Cat. No.: B1620544
CAS No.: 690632-78-1
M. Wt: 206.31 g/mol
InChI Key: OZUKTYNGPFHICY-UHFFFAOYSA-N
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Description

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an isopropylsulfanyl group attached to the 2-position of the nicotinonitrile ring, along with two methyl groups at the 4 and 6 positions. Nicotinonitriles are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile typically involves the introduction of the isopropylsulfanyl group to a nicotinonitrile precursor. One common method is the nucleophilic substitution reaction where an appropriate nicotinonitrile derivative reacts with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methyl groups at the 4 and 6 positions can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the compound could inhibit a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4,6-dimethylnicotinonitrile
  • 2-(Ethylsulfanyl)-4,6-dimethylnicotinonitrile
  • 2-(Propylsulfanyl)-4,6-dimethylnicotinonitrile

Uniqueness

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

4,6-dimethyl-2-propan-2-ylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-7(2)14-11-10(6-12)8(3)5-9(4)13-11/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUKTYNGPFHICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383237
Record name 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-78-1
Record name 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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